(2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid
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Overview
Description
(2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyano group, a piperazine ring, and a boronic acid moiety, making it a versatile building block for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid typically involves the reaction of 2-cyano-4-bromophenylboronic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include using continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach or specific reagents like (3,5-bis(trifluoromethyl)phenyl)lithium.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate, palladium chloride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed
Aryl-Substituted Compounds: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation reactions.
Scientific Research Applications
(2-Cyano-4-(piperazin-1-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Properties
Molecular Formula |
C11H14BN3O2 |
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Molecular Weight |
231.06 g/mol |
IUPAC Name |
(2-cyano-4-piperazin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H14BN3O2/c13-8-9-7-10(1-2-11(9)12(16)17)15-5-3-14-4-6-15/h1-2,7,14,16-17H,3-6H2 |
InChI Key |
QTHNNFCGDFRUCT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCNCC2)C#N)(O)O |
Origin of Product |
United States |
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